molecular formula C11H16N2O2 B13705732 2-Amino-2-(4-isopropoxyphenyl)acetamide

2-Amino-2-(4-isopropoxyphenyl)acetamide

Cat. No.: B13705732
M. Wt: 208.26 g/mol
InChI Key: FQKBEPYNLWULPX-UHFFFAOYSA-N
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Description

2-Amino-2-(4-isopropoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an amino group and an isopropoxyphenyl group attached to the acetamide backbone. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-isopropoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-isopropoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-isopropoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

2-Amino-2-(4-isopropoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-isopropoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoacetanilide: An amino derivative of acetanilide with similar structural features.

    4-Isopropoxyaniline: A precursor in the synthesis of 2-Amino-2-(4-isopropoxyphenyl)acetamide.

    Phenoxyacetamide Derivatives: Compounds with similar acetamide backbones and varying substituents.

Uniqueness

This compound is unique due to the presence of both an amino group and an isopropoxyphenyl group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-amino-2-(4-propan-2-yloxyphenyl)acetamide

InChI

InChI=1S/C11H16N2O2/c1-7(2)15-9-5-3-8(4-6-9)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H2,13,14)

InChI Key

FQKBEPYNLWULPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C(=O)N)N

Origin of Product

United States

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